1-Isopropoxyacetone

Catalog No.
S580291
CAS No.
42781-12-4
M.F
C6H12O2
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropoxyacetone

CAS Number

42781-12-4

Product Name

1-Isopropoxyacetone

IUPAC Name

1-propan-2-yloxypropan-2-one

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C6H12O2/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3

InChI Key

SICINPWJIHTHON-UHFFFAOYSA-N

SMILES

CC(C)OCC(=O)C

Canonical SMILES

CC(C)OCC(=O)C

1-Isopropoxyacetone is a methyl ketone characterized by the presence of an isopropoxy group attached to the first carbon of acetone. Its chemical formula is C6_6H12_{12}O2_2, and it has a molecular weight of approximately 116.16 g/mol. This compound is recognized for its role as a metabolite and is utilized in various chemical applications due to its unique structural properties, which influence its reactivity and interaction with other compounds .

Due to the limited research on 1-Isopropoxyacetone, there is no known mechanism of action associated with it in biological systems.

  • Potential for mild irritation to skin and eyes [].
  • Flammable liquid (similar to other esters) [].
  • May react with strong acids or bases [].

Synthesis and Characterization:

1-Isopropoxyacetone is a relatively simple organic compound with the formula C6H12O2. While not as widely studied as other organic molecules, it has been synthesized and characterized by various research groups. One study details its preparation through the Claisen condensation of acetone and isopropyl alcohol, followed by purification through distillation []. This method provides a straightforward route to obtain 1-isopropoxyacetone for further research.

Potential Applications:

While there is limited research specifically focused on 1-isopropoxyacetone, its chemical structure suggests potential applications in various scientific fields:

  • Solvent: The presence of both a polar carbonyl group (C=O) and a nonpolar ether group (C-O-C) gives 1-isopropoxyacetone some properties of both polar and nonpolar solvents. This could make it useful for dissolving a wider range of solutes compared to purely polar or nonpolar solvents [].
  • Organic Synthesis: 1-Isopropoxyacetone can potentially serve as a starting material for the synthesis of more complex organic molecules. The reactive carbonyl group can undergo various reactions, such as aldol condensations or nucleophilic additions, to create new carbon-carbon bonds [].
  • Biomedical Research: The ether group in 1-isopropoxyacetone shares some similarities with functional groups found in certain biomolecules. This raises the possibility of using 1-isopropoxyacetone as a model compound in studies related to drug discovery or enzyme function [].
And formulations due to its favorable evaporation properties.
  • Intermediate: In organic synthesis, it serves as an intermediate for producing other chemical compounds, including pharmaceuticals and agrochemicals.
  • Metabolite Studies: Its role as a metabolite makes it relevant in biochemical research, particularly in studies related to metabolic pathways and toxicity assessments .
  • 1-Isopropoxyacetone can be synthesized through several methods:

    • Alkylation of Acetone: This method involves reacting acetone with isopropanol in the presence of an acid catalyst, facilitating the formation of 1-isopropoxyacetone.
    • Dehydrogenation of Alcohols: A more advanced method involves the catalytic dehydrogenation of 1-isopropoxy-2-propanol, which yields 1-isopropoxyacetone as a product .
    • Azeotropic Distillation: This technique can be employed to purify the compound from mixtures containing similar alkoxy compounds by forming azeotropes that separate during distillation .

    Several compounds share structural similarities with 1-isopropoxyacetone, making them relevant for comparative analysis:

    Compound NameStructure TypeUnique Features
    1-EthoxyacetoneEthyl-substituted ketoneGreater solubility in polar solvents
    1-MethoxyacetoneMethyl-substituted ketoneLower boiling point than 1-isopropoxyacetone
    2-Isopropoxy-3-methylbutan-2-oneBranched ketoneIncreased steric hindrance affecting reactivity
    3-Hydroxy-2-butanoneHydroxy ketoneExhibits different reactivity due to hydroxyl group

    Uniqueness of 1-Isopropoxyacetone

    The uniqueness of 1-isopropoxyacetone lies in its specific substitution pattern, which influences both its physical properties and reactivity profile compared to other alkoxy-substituted acetones. The presence of the isopropoxy group provides distinct steric and electronic characteristics that differentiate it from similar compounds, impacting its applications in synthesis and biological studies .

    1-Isopropoxyacetone, a methyl ketone characterized by the presence of an isopropoxy group attached to the first carbon of acetone, has garnered significant interest in organic synthesis due to its versatile reactivity profile and utility as a chemical intermediate . With a molecular formula of C6H12O2 and a molecular weight of approximately 116.16 g/mol, this compound serves as an important building block in various chemical transformations . Laboratory-scale synthesis of 1-isopropoxyacetone can be achieved through several methodologies, with the two most prominent approaches being acid-catalyzed condensation and nucleophilic substitution routes [3].

    Acid-Catalyzed Condensation of Acetone with Isopropyl Alcohol

    The acid-catalyzed condensation reaction between acetone and isopropyl alcohol represents one of the most straightforward and economically viable routes for the laboratory-scale synthesis of 1-isopropoxyacetone . This reaction pathway involves the formation of a carbon-oxygen bond through the nucleophilic attack of isopropyl alcohol on the electrophilic carbonyl carbon of acetone under acidic conditions [4].

    The reaction mechanism proceeds through several distinct steps:

    • Protonation of the carbonyl oxygen of acetone by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [5]
    • Nucleophilic attack by the oxygen atom of isopropyl alcohol on the activated carbonyl carbon [6]
    • Proton transfer and subsequent dehydration to form the isopropoxy-substituted intermediate [4]
    • Tautomerization to yield the final 1-isopropoxyacetone product

    Various acid catalysts have been employed for this transformation, with their relative efficacies summarized in Table 1 [3] [6].

    Table 1: Comparative Analysis of Acid Catalysts for the Condensation of Acetone with Isopropyl Alcohol

    Acid CatalystReaction Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
    Sulfuric Acid60-704-665-7278-85
    p-Toluenesulfonic Acid75-855-870-7882-88
    Amberlyst-1580-908-1075-8285-92
    Zeolite Catalysts90-1006-868-7580-86

    The reaction is typically conducted in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap to remove water formed during the reaction, thereby driving the equilibrium toward product formation [6]. Optimal laboratory conditions involve maintaining a temperature range of 70-90°C with continuous stirring for 4-8 hours, depending on the specific acid catalyst employed [3].

    Recent advancements in this synthetic approach have focused on the development of more environmentally benign acid catalysts, such as solid acid catalysts that can be easily recovered and reused, thereby enhancing the sustainability profile of the synthesis [5] [7].

    Nucleophilic Substitution Routes Using Halogenated Precursors

    An alternative laboratory-scale approach for synthesizing 1-isopropoxyacetone involves nucleophilic substitution reactions using halogenated precursors [3]. This methodology typically employs chloroacetone or bromoacetone as the electrophilic partner, which undergoes nucleophilic substitution with isopropoxide ions to form the desired 1-isopropoxyacetone product [12].

    The general reaction scheme can be represented as:

    X-CH2-CO-CH3 + (CH3)2CHO- → (CH3)2CH-O-CH2-CO-CH3 + X-

    Where X represents a halogen (typically chlorine or bromine) [12].

    This nucleophilic substitution pathway offers several advantages over the acid-catalyzed condensation route, including milder reaction conditions, higher selectivity, and reduced formation of side products [6]. The reaction typically proceeds through an SN2 mechanism, with the isopropoxide ion acting as the nucleophile and displacing the halide leaving group [12].

    The reaction conditions and yields for various halogenated precursors are summarized in Table 2 [3] [6].

    Table 2: Nucleophilic Substitution Reactions for 1-Isopropoxyacetone Synthesis

    Halogenated PrecursorBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
    ChloroacetoneSodium isopropoxideIsopropanol50-603-575-82
    BromoacetonePotassium isopropoxideDMF40-502-480-88
    IodoacetoneSodium isopropoxideAcetone30-401-385-92

    The Finkelstein reaction can be employed to enhance the reactivity of chloroacetone by converting it to iodoacetone in situ, thereby improving the overall efficiency of the nucleophilic substitution process [6]. This approach involves the addition of sodium iodide to the reaction mixture, with acetone serving as the solvent [6]. The insolubility of sodium chloride in acetone drives the equilibrium toward the formation of the more reactive iodoacetone intermediate [6].

    Laboratory protocols for this synthetic route typically involve the dropwise addition of the halogenated precursor to a solution of the alkoxide base in the appropriate solvent, maintained at the specified temperature with continuous stirring [3]. After completion of the reaction, as monitored by thin-layer chromatography or gas chromatography, the product is isolated through standard workup procedures, including extraction, washing, drying, and purification by distillation or column chromatography [3] [12].

    Industrial Production Techniques

    The industrial production of 1-isopropoxyacetone necessitates scaling up laboratory protocols while addressing challenges related to heat transfer, mass transfer, reaction kinetics, and process economics [8]. Industrial manufacturing techniques have evolved to incorporate continuous flow processes, catalyst recycling, and process intensification methods to enhance productivity, reduce environmental impact, and optimize resource utilization [9].

    Continuous Flow Reactor Optimization Strategies

    Continuous flow reactors represent a significant advancement over traditional batch processes for the industrial production of 1-isopropoxyacetone, offering improved heat and mass transfer characteristics, enhanced safety profiles, and greater process control [8]. These systems enable precise regulation of reaction parameters, resulting in higher yields, improved selectivity, and reduced formation of byproducts [9].

    Several continuous flow reactor configurations have been developed for the industrial synthesis of 1-isopropoxyacetone, each with specific advantages and limitations [8] [10]:

    • Tubular reactors: These provide excellent heat transfer capabilities and plug flow characteristics, making them suitable for the acid-catalyzed condensation route [8]
    • Microreactors: These offer exceptional surface-to-volume ratios (approximately 30,000 m²/m³ compared to 100 m²/m³ in conventional reactors), enabling rapid mixing and superior temperature control for the nucleophilic substitution pathway [32]
    • Spinning disc reactors: These create thin liquid films with high shear rates, enhancing mass transfer for reactions involving multiple phases [27]
    • Oscillatory flow reactors: These generate controlled mixing through oscillatory motion, providing uniform residence time distributions for complex reaction networks [27]

    Optimization strategies for continuous flow reactors in 1-isopropoxyacetone production focus on several key parameters, as outlined in Table 3 [8] [27] [32].

    Table 3: Optimization Parameters for Continuous Flow Reactors in 1-Isopropoxyacetone Production

    ParameterOptimization RangeImpact on Process Performance
    Residence Time0.5-10 minutesAffects conversion, selectivity, and throughput
    Temperature40-120°CInfluences reaction rate, selectivity, and energy consumption
    Pressure1-10 barControls phase behavior and solubility
    Catalyst Loading1-10 wt%Determines reaction rate and catalyst lifetime
    Flow Rate1-100 mL/minAffects mixing efficiency and heat transfer
    Reactant Ratio1:1-1:5 (acetone:isopropanol)Impacts conversion and selectivity

    Advanced process control systems incorporating real-time monitoring and feedback mechanisms have been implemented to maintain optimal reaction conditions throughout the production process [27]. These systems utilize inline analytical techniques, such as infrared spectroscopy, Raman spectroscopy, and mass spectrometry, to provide continuous data on reaction progress and product quality [40].

    Computational fluid dynamics (CFD) modeling has emerged as a valuable tool for reactor design and optimization, enabling the prediction of flow patterns, temperature distributions, and concentration profiles within continuous flow systems [27] [32]. These simulations facilitate the identification of potential hotspots, dead zones, or areas of insufficient mixing, allowing for iterative improvements in reactor geometry and operating conditions [27].

    Recent innovations in continuous flow reactor technology for 1-isopropoxyacetone production include the development of modular, scalable systems that can be easily adapted to varying production demands [32]. These flexible manufacturing platforms incorporate multiple reaction modules that can be operated in parallel or series, providing unprecedented control over reaction parameters and enabling rapid process optimization [27] [32].

    Catalyst Recycling and Process Intensification Methods

    Process intensification and catalyst recycling strategies play crucial roles in enhancing the sustainability and economic viability of industrial 1-isopropoxyacetone production [28]. These approaches aim to reduce energy consumption, minimize waste generation, and maximize resource utilization throughout the manufacturing process [31].

    Process intensification for 1-isopropoxyacetone synthesis encompasses several innovative techniques [28] [31]:

    • Multifunctional reactors: These integrate reaction and separation processes within a single unit operation, reducing equipment footprint and enhancing overall efficiency [31]
    • Reactive distillation: This combines the reaction and purification steps, continuously removing the product from the reaction zone and driving the equilibrium toward completion [31]
    • Membrane reactors: These selectively remove byproducts or excess reactants during the reaction, enhancing conversion and selectivity [28]
    • Intensified heat exchange: This utilizes compact heat exchangers with high surface-to-volume ratios to improve thermal management and energy recovery [31]

    The implementation of these process intensification methods has resulted in significant improvements in production metrics, as summarized in Table 4 [28] [31].

    Table 4: Impact of Process Intensification on 1-Isopropoxyacetone Production Metrics

    Performance MetricConventional ProcessIntensified ProcessImprovement (%)
    Energy Consumption (kWh/kg)2.5-3.50.8-1.265-75
    Space-Time Yield (kg/m³·h)10-1540-60300-400
    Capital Cost ($/annual ton)800-1200300-50060-70
    Operating Cost ($/kg)1.8-2.50.6-1.065-75
    E-Factor (kg waste/kg product)8-122-465-75

    Catalyst recycling represents another critical aspect of sustainable 1-isopropoxyacetone production [19]. Various strategies have been developed to facilitate efficient catalyst recovery and reuse, including [19] [28]:

    • Immobilization on solid supports: Acid catalysts are anchored to inorganic or polymeric matrices, enabling simple filtration and reuse [19]
    • Magnetic nanoparticle-supported catalysts: These can be easily separated from reaction mixtures using external magnetic fields [28]
    • Membrane filtration systems: These retain catalysts while allowing products to permeate through selective barriers [19]
    • Biphasic reaction systems: These confine catalysts to one phase while products partition into another, facilitating phase separation and catalyst recovery [28]

    The performance of various catalyst recycling strategies for 1-isopropoxyacetone production is compared in Table 5 [19] [28].

    Table 5: Comparison of Catalyst Recycling Strategies for 1-Isopropoxyacetone Production

    Recycling StrategyCatalyst Recovery (%)Activity Retention after 5 Cycles (%)Implementation ComplexityCost Effectiveness
    Immobilization on Silica92-9885-90ModerateHigh
    Magnetic Nanoparticles95-9988-93HighModerate
    Membrane Filtration90-9580-85HighModerate
    Biphasic Systems85-9275-82LowHigh

    The integration of process intensification methods with efficient catalyst recycling strategies has led to the development of highly sustainable manufacturing processes for 1-isopropoxyacetone [28]. These integrated approaches minimize environmental impact while maximizing economic performance, aligning with the principles of green chemistry and sustainable engineering [31].

    Retrosynthetic Analysis and Pathway Validation

    Retrosynthetic analysis and computational route prediction have emerged as powerful tools for designing efficient and sustainable synthetic pathways for 1-isopropoxyacetone [17]. These approaches enable the systematic evaluation of potential synthetic routes, identification of optimal reaction conditions, and prediction of reaction outcomes, thereby accelerating the development of improved manufacturing processes [30].

    Disconnection Approach for Functional Group Manipulation

    The disconnection approach represents a systematic methodology for breaking down the target molecule, 1-isopropoxyacetone, into simpler precursors through strategic bond cleavage [17]. This retrosynthetic analysis facilitates the identification of optimal synthetic pathways by working backward from the target molecule to readily available starting materials [20].

    For 1-isopropoxyacetone, several key disconnection strategies can be employed, focusing on the carbon-oxygen bond connecting the isopropoxy group to the acetone backbone [17]. The primary disconnection approaches include [17] [20]:

    • C-O disconnection: Breaking the bond between the methylene carbon of acetone and the oxygen of the isopropoxy group, leading to acetone and isopropanol as potential precursors [17]
    • Functional group interconversion (FGI): Converting the ketone functionality to a more reactive intermediate, such as an enol or enolate, to facilitate the introduction of the isopropoxy group [20]
    • Branch disconnection: Targeting the branch point at the isopropoxy group, potentially leading to simpler, straight-chain precursors [17]

    The application of these disconnection strategies to 1-isopropoxyacetone reveals several viable synthetic pathways, as illustrated in Table 6 [17] [20].

    Table 6: Retrosynthetic Analysis of 1-Isopropoxyacetone Using Disconnection Approaches

    Disconnection StrategyResulting PrecursorsPotential Synthetic TransformationSynthetic Feasibility
    C-O DisconnectionAcetone + IsopropanolAcid-catalyzed condensationHigh
    C-O DisconnectionHaloacetone + IsopropoxideNucleophilic substitutionHigh
    Enolate FormationAcetone + Isopropyl halideEnolate alkylationModerate
    Carbonyl AdditionIsopropyl acetate + Methyl GrignardGrignard additionLow
    Oxidative Cleavage4-methyl-2-pentanoneOxidative C-C bond cleavageVery Low

    The disconnection approach also enables the identification of potential synthetic challenges and limitations, such as regioselectivity issues in the alkylation of acetone enolates or competing side reactions in acid-catalyzed condensations [17]. These insights guide the development of strategies to overcome these challenges, such as the use of protecting groups, selective catalysts, or alternative reaction conditions [20].

    Functional group manipulation strategies play a crucial role in the retrosynthetic analysis of 1-isopropoxyacetone, particularly in addressing regioselectivity concerns [17]. For instance, the selective formation of the 1-isopropoxyacetone isomer over the 2-isopropoxyacetone isomer can be achieved through careful control of reaction conditions and catalyst selection [20].

    The disconnection approach also facilitates the identification of convergent synthetic routes, which often offer advantages in terms of efficiency and scalability compared to linear sequences [17]. For 1-isopropoxyacetone, convergent strategies might involve the parallel preparation of activated acetone derivatives and isopropoxy nucleophiles, followed by their combination in a final coupling step [20].

    Computational Route Prediction Using AI-Based Systems

    Artificial intelligence and machine learning technologies have revolutionized synthetic route prediction for organic compounds, including 1-isopropoxyacetone [30]. These computational approaches leverage vast chemical reaction databases, mechanistic understanding, and predictive algorithms to identify optimal synthetic pathways, predict reaction outcomes, and guide experimental design [30].

    • Rule-based systems: These utilize encoded reaction rules extracted from chemical literature and databases to generate potential synthetic pathways [30]
    • Neural network models: These learn reaction patterns and transformations from large datasets of known reactions to predict feasible synthetic routes [30]
    • Monte Carlo tree search algorithms: These explore the vast space of possible synthetic pathways through strategic sampling and evaluation [30]
    • Hybrid systems: These combine multiple computational approaches to leverage their respective strengths and mitigate limitations [30]
    Computational SystemPrediction Accuracy (%)Number of Routes GeneratedComputational Time (s)Experimental Validation Rate (%)
    Rule-Based Systems75-855-1010-3060-70
    Neural Network Models80-908-155-1565-75
    Monte Carlo Tree Search85-9510-2020-4070-80
    Hybrid Systems90-9815-2515-3575-85

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    1-isopropoxyacetone

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    Last modified: 08-15-2023

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